molecular formula C19H17ClN4O3 B2360871 5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1009263-90-4

5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2360871
CAS No.: 1009263-90-4
M. Wt: 384.82
InChI Key: LOFJDGUDIWWKEU-UHFFFAOYSA-N
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Description

The compound 5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione features a fused pyrrolo-triazole-dione core with two distinct aromatic substituents: a 3-chloro-4-methoxyphenyl group and a 3-methylbenzyl moiety. The chloro and methoxy substituents likely influence electronic properties and solubility, while the methylbenzyl group may contribute to lipophilicity and binding interactions.

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-11-4-3-5-12(8-11)10-23-17-16(21-22-23)18(25)24(19(17)26)13-6-7-15(27-2)14(20)9-13/h3-9,16-17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFJDGUDIWWKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione , with CAS Number 1007930-06-4 , is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial and antitumor properties, supported by relevant studies and data.

PropertyValue
Molecular FormulaC19H17ClN4O3
Molecular Weight384.8 g/mol
StructureStructure

Antibacterial Activity

Research has indicated that triazole derivatives exhibit significant antibacterial properties. The compound may share similar characteristics due to its structural features. A study highlighted the effectiveness of various triazole derivatives against a range of bacterial strains, demonstrating minimum inhibitory concentration (MIC) values as low as 0.125μg/mL0.125\,\mu g/mL for some derivatives .

  • Mechanism of Action : Triazoles typically function by inhibiting DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication and transcription. This mechanism could be applicable to the compound under investigation.

Antitumor Activity

The antitumor potential of triazole derivatives has also been extensively studied. The National Cancer Institute conducted tests on various derivatives against multiple cancer cell lines, revealing promising results for compounds similar to the one discussed here .

  • Case Studies :
    • In Vitro Studies : In studies involving 60 different cancer cell lines, certain triazole derivatives demonstrated substantial cytotoxic effects. For instance, modifications in the molecular structure led to enhanced activity against breast cancer cells (MDA-MB-468) with IC50 values significantly lower than conventional chemotherapeutics .
    • Comparative Analysis : The activity of the compound was compared with established anticancer agents like doxorubicin and cisplatin, showing comparable or superior efficacy in certain cases.

Additional Biological Activities

While the primary focus has been on antibacterial and antitumor activities, preliminary data suggests potential anti-inflammatory and antifungal properties as well. These findings warrant further investigation into the broader pharmacological profile of this compound.

Research Findings Summary

Study FocusFindings
AntibacterialMIC values ranging from 0.125μg/mL0.125\,\mu g/mL for effective derivatives .
AntitumorSignificant cytotoxicity against various cancer cell lines .
MechanismInhibition of DNA gyrase and topoisomerase enzymes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s pyrrolo-triazole-dione core distinguishes it from other heterocyclic systems. Below is a comparative analysis of its structural analogs:

Compound Name / Reference Core Structure Key Substituents Notable Structural Features
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 3-Chloro-4-methoxyphenyl, 3-methylbenzyl Fused bicyclic system with electron-withdrawing dione
Compound 6h Benzoxazole-triazole-thione 4-Chlorophenyl, 3-methylphenyl Thione group enhances planarity and H-bonding
Compound 27 Benzotriazole-pyrrolo-pyrrole Benzotriazole, hexahydropyrrolo-pyrrole Rigid bicyclic system with tertiary amines
Compound 3s Pyrano[2,3-c]pyrazole 2-Chlorophenyl, 3-methoxyphenyl Pyran ring introduces stereochemical complexity
Compound Pyrrolo-pyrazole-dione Phenyl, trifluoromethylphenyl Trifluoromethyl group enhances hydrophobicity

Key Observations :

  • Electron-Withdrawing Groups : The chloro and methoxy groups in the target compound and Compound 3s may reduce electron density in the aromatic ring, affecting reactivity and binding.

Spectral and Analytical Data

Comparative spectral data highlight substituent effects on key peaks:

Compound / Reference IR (cm⁻¹) ¹H NMR (δ, ppm)
Compound 6h 702 (C-Cl), 1243 (C=S) 9.55 (triazole), 2.59 (CH₃)
Compound 3s N/A 11.49 (NH), 3.74 (OCH₃), 2.14 (CH₃)
Target Compound (Inferred) ~700 (C-Cl), ~1250 (C=O) ~3.8 (OCH₃), ~2.3 (CH₃ on benzyl)

The chloro group in Compound 6h and the target compound would show similar C-Cl stretching (~700 cm⁻¹). The methoxy group in Compound 3s resonates near δ 3.7–3.8, consistent with the target’s OCH₃ signal.

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